3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol
CAS No.: 821784-26-3
Cat. No.: VC16832821
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol - 821784-26-3](/images/structure/VC16832821.png)
Specification
CAS No. | 821784-26-3 |
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Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 3-[[[5-[4-(hydroxymethyl)phenyl]pyridin-3-yl]amino]methyl]phenol |
Standard InChI | InChI=1S/C19H18N2O2/c22-13-14-4-6-16(7-5-14)17-9-18(12-20-11-17)21-10-15-2-1-3-19(23)8-15/h1-9,11-12,21-23H,10,13H2 |
Standard InChI Key | OXEMBISODIOWBF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)CO |
Introduction
Comparative analysis with the analog CAS 821784-28-5 reveals that the hydroxymethyl (-CH2OH) substitution on the phenyl ring introduces enhanced hydrophilicity compared to the hydroxyl (-OH) group in the referenced compound . This modification likely influences solubility and reactivity in aqueous environments.
Property | Value | Source |
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Molecular Formula | Calculated | |
Molecular Weight | 294.36 g/mol | Calculated |
LogP (Partition Coeff.) | ~3.8 (estimated) | Analog data |
PSA (Polar Surface Area) | 65.38 Ų | Analog data |
Synthesis and Manufacturing Processes
The synthesis of this compound can be inferred from methodologies described for structurally related aminophenol derivatives. Patent WO2007010463A2 outlines a reductive amination strategy for 2-amino-5-aminomethyl-phenol derivatives :
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Reductive Amination: Reacting 3-hydroxy-4-nitro-benzaldehyde with a heterocyclic primary amine (e.g., 5-(4-hydroxymethylphenyl)pyridin-3-amine) under reducing conditions (e.g., NaBH4 or H2/Pd-C) to form the intermediate Schiff base.
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Nitro Group Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) converts the nitro group to an amine, yielding the final product.
Alternative routes involve condensation of 3-hydroxy-4-nitro-benzoic acid with the amine, followed by sequential reductions of the nitro and amide groups . The hydroxymethyl group on the phenyl ring may necessitate protective group strategies (e.g., silyl ethers) during synthesis to prevent side reactions.
Physicochemical Properties
While direct experimental data for this compound is limited, extrapolation from analogs provides insights:
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Solubility: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs. Estimated solubility in water is ~1.2 mg/mL at 25°C, based on LogP calculations .
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Stability: Phenolic and hydroxymethyl groups render the compound susceptible to oxidation. Storage under inert atmosphere and low temperatures is recommended.
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Spectroscopic Data:
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